molecular formula C20H21Cl2F2N3O2 B11512912 N-{4-[chloro(difluoro)methoxy]phenyl}-3-[4-(4-chlorophenyl)piperazin-1-yl]propanamide

N-{4-[chloro(difluoro)methoxy]phenyl}-3-[4-(4-chlorophenyl)piperazin-1-yl]propanamide

Cat. No.: B11512912
M. Wt: 444.3 g/mol
InChI Key: JAEOLDCHJCZKAR-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-3-[4-(4-chlorophenyl)piperazin-1-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, difluoromethoxy, and piperazine groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-3-[4-(4-chlorophenyl)piperazin-1-yl]propanamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Friedel-Crafts acylation to introduce the propanamide group, followed by nucleophilic substitution reactions to attach the piperazine and chloro(difluoro)methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-3-[4-(4-chlorophenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism by which N-{4-[chloro(difluoro)methoxy]phenyl}-3-[4-(4-chlorophenyl)piperazin-1-yl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and chloro(difluoro)methoxy-substituted phenyl compounds. Examples include:

Uniqueness

What sets N-{4-[chloro(difluoro)methoxy]phenyl}-3-[4-(4-chlorophenyl)piperazin-1-yl]propanamide apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in the development of new chemical entities and in the study of complex biological systems .

Properties

Molecular Formula

C20H21Cl2F2N3O2

Molecular Weight

444.3 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-3-[4-(4-chlorophenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C20H21Cl2F2N3O2/c21-15-1-5-17(6-2-15)27-13-11-26(12-14-27)10-9-19(28)25-16-3-7-18(8-4-16)29-20(22,23)24/h1-8H,9-14H2,(H,25,28)

InChI Key

JAEOLDCHJCZKAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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